molecular formula C14H13N3O3S B2748939 1-(3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)phenyl)ethanone CAS No. 1448026-59-2

1-(3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2748939
CAS No.: 1448026-59-2
M. Wt: 303.34
InChI Key: PXGRKFLFJQNUOA-UHFFFAOYSA-N
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Description

1-(3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)phenyl)ethanone is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core fused with a sulfonyl-linked phenyl ethanone moiety.

Properties

IUPAC Name

1-[3-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-10(18)11-3-2-4-13(5-11)21(19,20)17-7-12-6-15-9-16-14(12)8-17/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGRKFLFJQNUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the Phenyl Ring: This step often involves coupling reactions such as Suzuki or Heck coupling to attach the phenyl ring to the pyrrolo[3,4-d]pyrimidine core.

    Final Functionalization: The ethanone group is introduced in the final step, often through acylation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-(3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and specific oxidizing or reducing agents for functional group transformations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a pyrrolo[3,4-d]pyrimidine moiety, which is known for its biological activity. The sulfonyl group enhances its solubility and reactivity, making it suitable for various biological applications. Its molecular formula is C15H14N4O2S, with a molecular weight of approximately 302.36 g/mol.

Cancer Therapeutics

Recent studies have highlighted the compound's antiproliferative properties against several human cancer cell lines, including breast cancer (MCF7), colon cancer (HCT116), and others. For instance, one study demonstrated that derivatives of pyrrolo[3,4-d]pyrimidine exhibited significant growth inhibition in these cell lines, suggesting that the compound could serve as a lead structure for developing new anticancer agents .

Kinase Inhibition

The compound has been identified as an effective inhibitor of key kinases such as Akt, Rsk, and S6K. These kinases play crucial roles in cell survival and proliferation pathways, making them important targets for cancer therapy. Inhibiting these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells. Several patents have documented its efficacy in suppressing kinase activity, indicating its potential as a therapeutic agent for various cancers .

Pharmaceutical Development

The synthesis of this compound has been explored for developing novel pharmaceuticals targeting specific diseases associated with aberrant kinase activity. Its structural versatility allows for modifications that can enhance its biological activity and selectivity. The development pipeline includes formulations aimed at treating conditions such as glioma and prostate cancer, where kinase dysregulation is prevalent .

Data Tables

Application Area Target Disease/Condition Mechanism of Action Reference
Cancer TherapeuticsBreast CancerAntiproliferative effect
Kinase InhibitionVarious CancersInhibition of Akt, Rsk, S6K
Pharmaceutical DevelopmentGliomaTargeting kinase pathways

Case Studies

  • Antiproliferative Efficacy : A study published in PubMed Central reported that compounds derived from pyrrolo[3,4-d]pyrimidine demonstrated significant antiproliferative effects against several cancer cell lines with selectivity indices favoring normal cells over malignant ones .
  • Kinase Activity Suppression : Research detailed in patents has shown that modifications to the core structure of pyrrolo[3,4-d]pyrimidine can lead to enhanced inhibitory activity against specific kinases involved in tumorigenesis. For example, certain derivatives were found to effectively suppress Akt kinase activity in vitro, leading to decreased viability of cancer cells .

Mechanism of Action

The mechanism of action of 1-(3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrrolo[3,4-d]pyrimidine core can interact with nucleic acids or proteins, affecting cellular processes and signaling pathways. These interactions can result in the modulation of biological activities, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its pyrrolo[3,4-d]pyrimidine core and sulfonyl-phenyl linkage. Below is a comparative analysis with structurally related molecules:

Compound Core Structure Key Substituents Reported Activity
1-(3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)phenyl)ethanone (Target) Pyrrolo[3,4-d]pyrimidine Sulfonyl (meta-phenyl), ethanone No direct activity data; structural analogs suggest kinase or antimicrobial potential .
1-(2,4-Diamino-5,7-dihydro-7-methyl-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone (CAS 1854-51-9) Pyrrolo[3,4-d]pyrimidine 2,4-Diamino, 7-methyl Marketed for medicinal use; amino groups likely enhance hydrogen bonding and solubility .
Methanone,(4-amino-5,7-dihydro-2,7-dimethyl-6H-pyrrolo[3,4-d]pyrimidin-6-yl)phenyl- (CAS 1854-39-3) Pyrrolo[3,4-d]pyrimidine 4-Amino, 2,7-dimethyl, phenyl methanone Structural data available; methyl groups may improve lipophilicity for membrane penetration .
1-(2-(4-Chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (2b) 1,3,4-Oxadiazole 4-Chlorophenyl, phenethyl Antibacterial activity against S. aureus and P. aeruginosa (para-substitution critical) .

Key Findings

Core Heterocycle Influence: The pyrrolo[3,4-d]pyrimidine core (as in the target compound) offers multiple sites for hydrogen bonding and π-π stacking due to its fused nitrogen rings. In contrast, oxadiazole-based analogs (e.g., compound 2b) exhibit rigidity and metabolic stability, contributing to their antibacterial efficacy . Methyl or amino substitutions on the pyrrolopyrimidine core (e.g., CAS 1854-51-9) improve solubility or target engagement, whereas the sulfonyl group in the target compound may enhance electrostatic interactions with charged residues in enzymes .

Substituent Effects: Para vs. Meta Substitution: Compound 2b (oxadiazole) shows that para-substituted halogens (e.g., 4-chloro) maximize antibacterial activity, likely due to optimal steric and electronic alignment with bacterial targets . Amino vs. Sulfonyl Groups: Amino-substituted pyrrolopyrimidines (e.g., CAS 1854-51-9) are commercially used in medicinal contexts, suggesting their broader applicability. The sulfonyl group in the target compound could mimic sulfonamide drugs, which often target dihydropteroate synthase in bacteria .

Physicochemical Properties: The sulfonyl group increases polarity and aqueous solubility compared to methyl or chloro substituents. However, this may reduce blood-brain barrier penetration, limiting CNS applications. The ethanone moiety in the target compound provides a site for further derivatization (e.g., forming Schiff bases), a strategy used in oxadiazole analogs to enhance activity .

Biological Activity

1-(3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)phenyl)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-d]pyrimidine core structure with a sulfonyl group and an ethanone moiety. Its molecular formula is C15H14N4O2SC_{15}H_{14}N_4O_2S, and it possesses unique structural characteristics that influence its biological interactions.

The biological activity of this compound may involve various mechanisms, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It might interact with various receptors, affecting signaling pathways related to diseases such as cancer and inflammation.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives demonstrate effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL in some cases .

Anti-Cancer Properties

The compound's potential anti-cancer activity has been evaluated through various in vitro studies. For instance:

  • Cell Line Studies : The compound showed promising results in inhibiting the growth of cancer cell lines such as MCF-7 and MDA-MB-231. IC50 values ranged from 0.87 to 12.91 μM, indicating significant cytotoxicity compared to standard treatments like 5-Fluorouracil (5-FU) .
  • Mechanistic Insights : The compound may induce apoptosis in cancer cells by activating caspase pathways, leading to increased levels of caspase 9 in treated samples .

Case Studies

StudyFindingsReference
Antimicrobial EvaluationSignificant activity against Staphylococcus species; MIC values between 0.22 - 0.25 μg/mL
Anti-Cancer ActivityEffective against MCF-7 and MDA-MB-231 cell lines; IC50 values from 0.87 - 12.91 μM
Enzyme InhibitionPotential inhibitor of acetylcholinesterase (AChE), relevant for Alzheimer's treatment

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of pyrrolo[3,4-d]pyrimidine derivatives. These studies indicate that modifications to the core structure can enhance biological activity:

  • Substituent Effects : Different substituents on the pyrimidine ring can significantly alter the pharmacological profile, enhancing potency against specific targets .
  • In Silico Studies : Computational modeling has been utilized to predict interactions with biological targets, aiding in the design of more effective derivatives .

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